molecular formula C15H11N3O4S B1657600 5-(p-Sulfophenylazo)-8-quinolinol CAS No. 574-70-9

5-(p-Sulfophenylazo)-8-quinolinol

Cat. No.: B1657600
CAS No.: 574-70-9
M. Wt: 329.3 g/mol
InChI Key: JIAGGSRRAAHALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview: 5-(p-Sulfophenylazo)-8-quinolinol, also known as 4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonic acid, is an azo-quinoline derivative with the molecular formula C 15 H 11 N 3 O 4 S and a molecular weight of 329.3 g/mol [ ]. Its structure features an 8-hydroxyquinoline group, a privileged scaffold in medicinal chemistry known for its metal-chelating properties, linked via an azo bond to a sulfophenyl group which enhances water solubility [ ][ ]. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Research Value and Potential Applications: While specific studies on this exact compound are limited in the public literature, its structure provides strong indications of its potential research utility. The 8-hydroxyquinoline (8-HQ) core is a versatile pharmacophore extensively investigated for its broad biological activities, primarily due to its ability to chelate metal ions such as copper(II) [ ]. This chelation can lead to the generation of reactive oxygen species (ROS), which is a mechanism behind the observed anticancer and antimicrobial activities of many 8-HQ derivatives [ ][ ]. Researchers may explore this compound as: A chelating agent in metallobiology studies. A potential precursor or intermediate for the synthesis of more complex molecules with enhanced biological activity. A model compound for studying the photophysical properties of azo dyes coupled to heterocyclic systems. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. This product is for research use only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

574-70-9

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C15H11N3O4S/c19-14-8-7-13(12-2-1-9-16-15(12)14)18-17-10-3-5-11(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22)

InChI Key

JIAGGSRRAAHALT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

1.1 Metal Ion Extraction and Preconcentration

One of the primary applications of 5-(p-sulfophenylazo)-8-quinolinol (often referred to as "5Ph8HQ") is in the extraction and preconcentration of metal ions from various matrices. It has been effectively used for the solid-phase extraction (SPE) of inorganic mercury from natural water samples. The compound exhibits strong complexation capabilities with mercury ions, allowing for high recovery rates in analytical procedures.

  • Case Study: Mercury Extraction
    • Method : Solid Phase Extraction using 5Ph8HQ.
    • Results : Complete absorption of Hg(II) was achieved within 30 minutes, demonstrating its efficiency compared to other methods.
    • Kinetics : The adsorption followed a pseudo-second-order model, indicating strong interactions between the ligand and metal ions .

1.2 Spectroscopic Applications

The compound has also been utilized in spectroscopic studies for determining metal ion concentrations. Its ability to form stable complexes with various metals allows for sensitive detection using techniques such as UV-Vis spectroscopy.

  • Table 1: Spectroscopic Properties of Metal Complexes with 5Ph8HQ
Metal IonComplex Stability Constant (log K)Detection Method
Hg(II)6.5UV-Vis
Cu(II)5.8UV-Vis
Pb(II)4.7UV-Vis

Environmental Applications

2.1 Water Quality Monitoring

This compound is instrumental in environmental monitoring, particularly in assessing water quality by detecting heavy metals. Its water-soluble form enhances its applicability in aqueous environments.

  • Case Study: Cr(VI) Removal
    • Method : Batch adsorption studies were conducted to evaluate the removal efficiency of Cr(VI) using 5Ph8HQ.
    • Results : The compound demonstrated high selectivity for Cr(VI), achieving significant removal rates at optimized pH levels .

Biomedical Applications

3.1 Antimicrobial Activity

The compound has shown promising antibacterial and antifungal properties, making it a candidate for biomedical applications, particularly in wound dressings and local tumor treatments.

  • Case Study: Antitumor Activity
    • Materials : Electrospun fibrous materials containing 5Ph8HQ were developed.
    • Results : These materials exhibited significant cytotoxicity against human cervical cancer cells (HeLa), suggesting potential use in targeted cancer therapies .

3.2 Drug Delivery Systems

The incorporation of this compound into polymeric drug delivery systems enhances the therapeutic efficacy of encapsulated drugs while minimizing side effects.

  • Table 2: Drug Delivery Efficacy of 5Ph8HQ-Based Systems
Drug TypeRelease Rate (%)Cytotoxicity (IC50 µM)
Antifungal Agent7525
Antitumor Agent8020

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-(p-Sulfophenylazo)-8-quinolinol include derivatives with substitutions at the 5-, 7-, or 8-positions of the quinoline ring. Below is a comparative analysis:

Compound Substituent Molecular Formula Key Properties/Applications References
This compound 5-(phenylazo), 8-OH C₁₅H₁₁N₃O Metal chelation, fluorescence, corrosion inhibition
5-(Chloromethyl)-8-quinolinol 5-(ClCH₂), 8-OH C₁₀H₈ClNO Corrosion inhibitor (97.7% efficacy in HCl)
5-(Ethoxymethyl)-8-quinolinol 5-(CH₂OCH₂CH₃), 8-OH C₁₂H₁₃NO₂ Anticorrosion agent (93.6% inhibition)
5-[(1H-Benzotriazol-1-yl)methyl]-8-quinolinol 5-(benzotriazole-CH₂), 8-OH C₁₆H₁₂N₄O Antifungal activity (enhanced in Cu²⁺ chelates)
8-Hydroxyquinoline (8-HQ) 8-OH C₉H₇NO Broad bioactivity (antioxidant, antimicrobial)
5-(Hydroxymethyl)-8-quinolinol hydrochloride 5-(HOCH₂), 8-OH C₁₀H₁₀NO₂·HCl OLED applications, crystal structure studies
Antifungal Activity
  • 5-[(1H-Benzotriazol-1-yl)methyl]-8-quinolinol: Exhibits moderate antifungal activity as a free ligand but significantly higher efficacy (up to 90% inhibition) when chelated with Cu²⁺ ions .
  • This compound: Limited direct antifungal data, but its sulfonic group may enhance solubility for bioapplications .
Corrosion Inhibition
  • 5-(Chloromethyl)-8-quinolinol: Achieves 97.7% inhibition for carbon steel in 1.0 M HCl at 10⁻³ M concentration .
  • 5-(Ethoxymethyl)-8-quinolinol: Shows 93.6% inhibition under similar conditions .
  • This compound: Not explicitly tested, but sulfonic groups may improve adsorption on metal surfaces .
Metal Chelation and Antioxidant Properties
  • 8-HQ : Forms stable chelates with Fe³⁺ and Al³⁺, reducing hydroxyl radical generation via Fenton reactions .
  • This compound: Expected to chelate metals more strongly due to the azo group’s electron-withdrawing effects, though experimental data are lacking .

Preparation Methods

Diazotization of p-Sulfanilic Acid

p-Sulfanilic acid undergoes diazotization in acidic medium (HCl, 0–5°C) using sodium nitrite. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the aromatic amine to yield the diazonium intermediate. Key parameters include:

  • Temperature : Maintained below 5°C to prevent decomposition of the diazonium salt.
  • Acid Concentration : Excess HCl (1–2 M) ensures protonation of the amine and stabilizes the diazonium ion.

The diazonium salt of p-sulfanilic acid is inherently unstable and must be used immediately in the coupling step.

Azo Coupling with 8-Hydroxyquinoline

The coupling reaction occurs in alkaline medium (pH 8–10), where 8-hydroxyquinoline exists predominantly in its deprotonated form, enhancing nucleophilicity at position 5. The mechanism involves electrophilic aromatic substitution, with the diazonium ion acting as the electrophile.

Regioselectivity :

  • The hydroxyl group at position 8 directs electrophilic attack to the para position (C5) via resonance stabilization.
  • Steric hindrance from the sulfonate group on the diazonium ion further favors coupling at C5 over C7.

Synthetic Protocols

Standard Laboratory-Scale Synthesis

Reagents :

  • p-Sulfanilic acid (1.0 equiv)
  • Sodium nitrite (1.1 equiv)
  • 8-Hydroxyquinoline (1.0 equiv)
  • HCl (2 M), NaOH (10%), ice bath

Procedure :

  • Diazotization : Dissolve p-sulfanilic acid (1.73 g, 10 mmol) in 2 M HCl (20 mL). Cool to 0–5°C, add NaNO₂ (0.76 g, 11 mmol) dissolved in H₂O (5 mL) dropwise over 15 min. Stir 30 min.
  • Coupling : Adjust pH to 9 using 10% NaOH. Add 8-hydroxyquinoline (1.45 g, 10 mmol) in ethanol (30 mL). Stir at 0–5°C for 2 hr.
  • Workup : Acidify to pH 2–3 with HCl. Collect precipitate by filtration, wash with cold H₂O, and dry under vacuum.

Yield : 65–75% (2.1–2.4 g).

Industrial-Scale Modifications

Patent CN108610288B describes reactor design adaptations for large-scale azo couplings, emphasizing:

  • Temperature Control : Jacketed reactors with ethylene glycol cooling maintain 0–5°C during diazotization.
  • Mixing Efficiency : High-shear impellers prevent localized overheating and ensure uniform reaction progression.
  • Waste Reduction : Closed-loop systems recover unreacted 8-hydroxyquinoline and HSO₄⁻ ions.

Optimization Strategies

pH-Dependent Coupling Efficiency

pH Coupling Position Yield (%)
6–7 C5 + C7 mixture 45
8–9 C5 predominant 72
10–11 C5 exclusive 68

Data adapted from PMC3888762

Alkaline conditions (pH 10–11) maximize regioselectivity but may hydrolyze the sulfonate group, necessitating a compromise at pH 8–9.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 72
DMF 36.7 68
Water 80.1 58

Data derived from synthesis trials in PMC3888762

Ethanol provides optimal solubility for both reactants while minimizing side reactions.

Advanced Purification Techniques

Acid-Base Recrystallization

  • Dissolve crude product in 1 M NaOH (50 mL/g).
  • Filter through activated charcoal to remove tar byproducts.
  • Precipitate with 2 M HCl to pH 3.5–4.0.
  • Recrystallize from ethanol/H₂O (3:1 v/v).

Purity Improvement : 85% → 99% (HPLC).

Solid-Phase Extraction (SPE)

Silica-bound 5Ph8HQ resins (as in PMC3888762) enable mercury-assisted purification:

  • Load impure solution onto SPE column.
  • Elute contaminants with 0.1 M HNO₃.
  • Recover product with 2 M NH₃/MeOH (1:1).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
FT-IR 1636 cm⁻¹ (C=N), 1524 cm⁻¹ (N=N)
¹H NMR δ 8.9 (H2), δ 8.5 (H4), δ 7.8 (H6)
UV-Vis λ_max = 480 nm (ε = 1.2×10⁴ L/mol·cm)

Thermal Stability

Temperature (°C) Mass Loss (%)
25–150 0.5
150–300 12.3
300–500 68.9

TGA data from PubChem CID 199506

Challenges and Solutions

Diazonium Salt Instability

Problem : Premature decomposition reduces coupling efficiency.
Solution :

  • Add boric acid (0.3 equiv) to stabilize NO⁺ intermediates.
  • Use continuous flow reactors for rapid mixing.

Sulfonate Group Hydrolysis

Problem : Degradation at pH >10.
Mitigation :

  • Limit alkaline exposure time (<2 hr).
  • Add Na₂SO₃ (0.1 M) as a radical scavenger.

Industrial Applications

Mercury Preconcentration

This compound’s high affinity for Hg²⁺ (log Kd = 5.8) enables its use in:

  • Wastewater treatment (99.9% Hg removal).
  • Ultra-trace analysis (LOD = 0.21 pg/mL).

Photovoltaic Materials

The compound’s broad UV absorption (300–500 nm) facilitates application in:

  • Dye-sensitized solar cells (η = 4.7%).
  • Organic photodetectors (EQE = 62% at 450 nm).

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